Deoxyelephantopin Demonstrates Superior Cytotoxicity to Its Structural Isomer Isodeoxyelephantopin in L-929 Murine Fibrosarcoma Cells
In a direct head-to-head comparison using the MTT assay, deoxyelephantopin exhibited greater cytotoxicity than its structural isomer isodeoxyelephantopin against L-929 murine fibrosarcoma cells following 72-hour exposure. The lower IC50 value for DET indicates approximately 18% higher potency in this cellular model [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.7 μg/mL |
| Comparator Or Baseline | Isodeoxyelephantopin (3.3 μg/mL) |
| Quantified Difference | ~1.22-fold higher potency (18% lower IC50) |
| Conditions | L-929 murine fibrosarcoma cells; 72 h exposure; MTT cell viability assay |
Why This Matters
This direct isomer comparison establishes DET as the more potent germacranolide for in vitro cytotoxicity screening, justifying its selection over isodeoxyelephantopin when maximum potency in fibroblast-derived sarcoma models is the primary experimental endpoint.
- [1] Geetha BS, et al. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro. J Biomed Biotechnol. 2012;2012:721285. View Source
